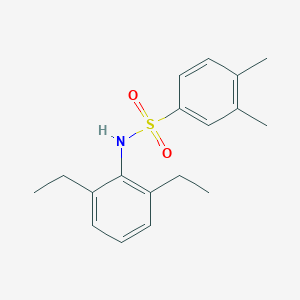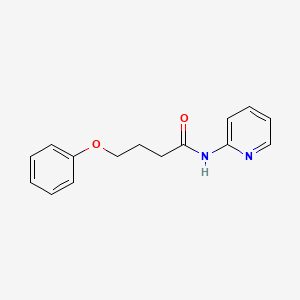![molecular formula C15H13ClF3NO2S B7463500 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively used in scientific research for over 50 years. DIDS is a versatile compound that has been used in a wide range of applications, including as a chloride channel blocker, an inhibitor of anion transport, and a modulator of various ion channels.
Wirkmechanismus
The mechanism of action of DIDS is complex and not fully understood. DIDS has been shown to interact with a variety of proteins, including ion channels, transporters, and enzymes. DIDS has been proposed to block chloride channels by binding to a site on the channel protein and preventing the movement of chloride ions through the channel. DIDS has also been shown to inhibit anion transporters by binding to a site on the transporter protein and preventing the movement of anions across the cell membrane.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and transporters, DIDS has been shown to modulate the activity of enzymes such as carbonic anhydrase and protein kinase C. DIDS has also been shown to affect cell proliferation and migration in a variety of cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DIDS is its versatility. DIDS can be used to modulate a wide range of ion channels and transporters, making it a valuable tool for studying cellular physiology. DIDS is also relatively stable and can be stored for long periods of time without degradation. One of the limitations of DIDS is its potential for off-target effects. DIDS has been shown to interact with a variety of proteins, and its effects on cellular physiology can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on DIDS. One area of interest is the development of more specific and selective chloride channel blockers. Another area of interest is the use of DIDS as a tool for studying the regulation of anion transporters and ion channels in disease states such as cystic fibrosis and hypertension. Additionally, the potential use of DIDS as a therapeutic agent for these diseases should be explored further. Finally, the development of new synthetic methods for DIDS and related compounds could lead to the discovery of novel ion channel modulators with improved selectivity and efficacy.
Synthesemethoden
DIDS can be synthesized through the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide. After the reaction, the product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DIDS has been widely used in scientific research for its ability to modulate various ion channels and transporters. One of the most common applications of DIDS is as a chloride channel blocker. DIDS has been shown to inhibit chloride currents in a variety of cell types, including cardiac myocytes, smooth muscle cells, and epithelial cells. DIDS has also been used as an inhibitor of anion transporters, such as the anion exchanger and the Na-K-2Cl cotransporter.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-9-3-5-12(7-10(9)2)23(21,22)20-14-8-11(15(17,18)19)4-6-13(14)16/h3-8,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGSONHWUWNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)

![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)



![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)